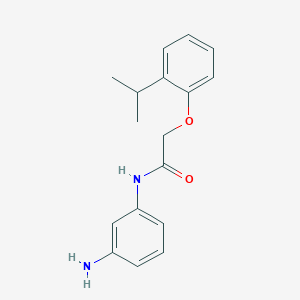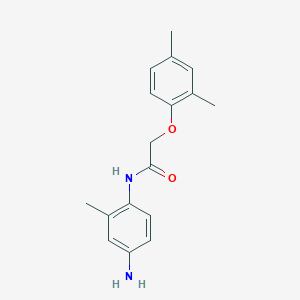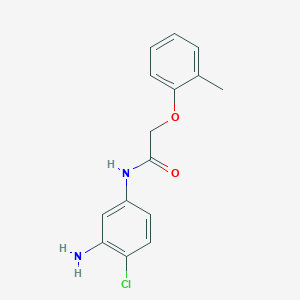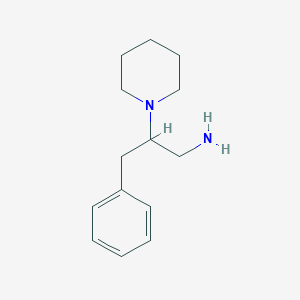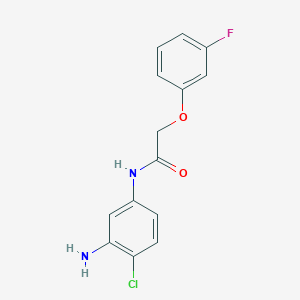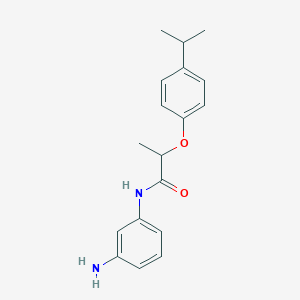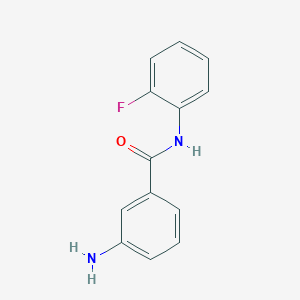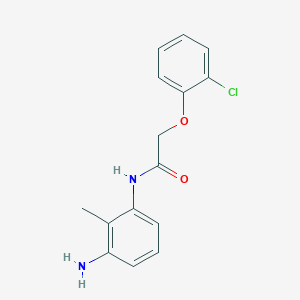
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide, commonly known as chloramphenicol, is a broad-spectrum antibiotic that has been used to treat a wide range of infections since the 1950s. It is a synthetic compound that is derived from a natural product, chloramphenicol palmitate, which is produced by the bacterium Streptomyces venezuelae. Chloramphenicol is a potent inhibitor of bacterial protein synthesis and has been used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol is also used to treat certain protozoal infections and is an important tool in the fight against antibiotic resistance.
Wissenschaftliche Forschungsanwendungen
Chloramphenicol has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used to study the effects of antibiotics on bacterial protein synthesis, as well as the mechanisms of action of other antibiotics. Chloramphenicol has also been used to study the regulation of gene expression in bacteria, as well as the effects of various environmental stressors on bacterial growth and survival. Additionally, chloramphenicol has been used to study the structure and function of proteins and to identify potential drug targets.
Wirkmechanismus
Chloramphenicol works by inhibiting the bacterial enzyme peptidyl transferase, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. By blocking the formation of peptide bonds, chloramphenicol prevents the formation of new proteins, which leads to the death of the bacteria. Chloramphenicol also inhibits the activity of the enzyme ribonucleotide reductase, which is necessary for the synthesis of deoxyribonucleotides, the building blocks of DNA.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of some fungi, including Candida albicans and Aspergillus niger. Additionally, chloramphenicol has been shown to inhibit the growth of certain parasites, including Plasmodium falciparum, the causative agent of malaria.
Vorteile Und Einschränkungen Für Laborexperimente
Chloramphenicol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is relatively non-toxic and has a broad spectrum of activity against a wide range of bacteria, fungi, and parasites. However, there are some limitations to its use in laboratory experiments. Chloramphenicol is not effective against certain Gram-negative bacteria, and it can be toxic to certain mammalian cell lines. Additionally, it can induce the formation of bacterial resistance to other antibiotics.
Zukünftige Richtungen
The use of chloramphenicol in scientific research is likely to continue to expand in the future. One potential area of research is the development of new derivatives of chloramphenicol that are more effective against Gram-negative bacteria and less likely to induce the formation of antibiotic resistance. Additionally, more research is needed to better understand the biochemical and physiological effects of chloramphenicol and to identify new targets for drug development. Finally, further research is needed to explore the potential applications of chloramphenicol in the treatment of human diseases.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-12(17)6-4-7-13(10)18-15(19)9-20-14-8-3-2-5-11(14)16/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUKIDOFUAFZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



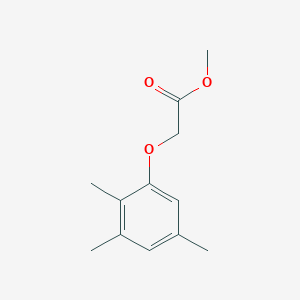
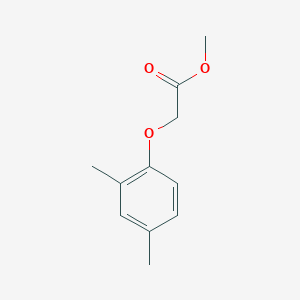
![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)
